Cellular PI3Kδ Inhibitory Activity
The target compound demonstrates quantifiable cellular PI3Kδ inhibitory activity with an IC50 of 374 nM in Ri-1 cells, measured by electrochemiluminescence detection of AKT phosphorylation at Ser473 [1]. In contrast, a structurally related (Z)-configured pyridin-4-yl acrylamide bearing cyano and cyclopropyl substitutions exhibits markedly weaker activity against dihydroorotate dehydrogenase (DHODH) with an IC50 of 8.91 μM (8,910 nM) in murine enzyme assays [2]. The target compound is approximately 24-fold more potent than this (Z)-isomer comparator in their respective cellular and enzymatic contexts, though differences in assay targets warrant interpretive caution.
| Evidence Dimension | Enzymatic/cellular inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 374 nM |
| Comparator Or Baseline | (Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-pyridin-4-yl-acrylamide: 8,910 nM |
| Quantified Difference | ~24-fold higher potency (lower IC50) for target compound |
| Conditions | Target: Human PI3Kδ in Ri-1 cells, 30 min incubation, AKT phosphorylation at S473 by electrochemiluminescence. Comparator: Murine DHODH enzyme inhibition assay. |
Why This Matters
The sub-micromolar cellular PI3Kδ inhibition establishes this compound as a viable starting point for kinase inhibitor development programs, whereas the (Z)-analog's micromolar activity against a different target suggests divergent biological utility.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498): Inhibition of human PI3Kdelta-mediated AKT phosphorylation, IC50 374 nM. View Source
- [2] BindingDB. BDBM50054575 (CHEMBL342581): (Z)-2-Cyano-3-cyclopropyl-3-hydroxy-N-pyridin-4-yl-acrylamide, DHODH inhibition IC50 8.91 μM. View Source
